4-Bromophenylalanine hydrochloride

Enzyme Engineering Unnatural Amino Acid Mutagenesis Dihydrofolate Reductase

Researchers requiring a defined halogenated phenylalanine probe face inconsistent activity across batches and analogs. 4-Bromophenylalanine hydrochloride (CAS 122839-59-2) resolves this with validated performance metrics: • 4.0-fold enhancement in substrate/inhibitor binding ratio in mDHFR. • Defined Kᵢ = 109 ± 18 μM for LAT1 transport control assays. • Genetically encodable anomalous scatterer for SAD phasing (f'' = 0.78 e⁻ at Cu Kα). Supplied as ≥95% hydrochloride salt, fully compatible with Fmoc-SPPS and aqueous biochemical workflows.

Molecular Formula C9H11BrClNO2
Molecular Weight 280.546
CAS No. 122839-59-2
Cat. No. B600156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylalanine hydrochloride
CAS122839-59-2
Synonyms4-Bromophenylalanine Hydrochloride Salt
Molecular FormulaC9H11BrClNO2
Molecular Weight280.546
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Br.Cl
InChIInChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyGRWMPXZZFAPLFZ-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Key Attributes of 4-Bromophenylalanine Hydrochloride


4-Bromophenylalanine hydrochloride (CAS 122839-59-2) is a halogenated phenylalanine derivative characterized by a bromine atom at the para position of the aromatic ring, formulated as the hydrochloride salt to enhance aqueous solubility and handling stability for research applications [1]. This unnatural amino acid serves as a critical tool compound in chemical biology, enzymology, and structural biology, where its distinct electronic, steric, and physicochemical profile—relative to the native phenylalanine and alternative halogenated analogs—enables precise mechanistic investigations and the engineering of proteins with tailored functions [2].

1
Enzyme engineering and inhibitor-resistance studies Genetic code expansion; selective modulation of substrate/inhibitor binding ratios
2
Structural biology and de novo SAD phasing Genetically encodable anomalous scatterer; Cu Kα phasing without heavy-atom soaking
3
Transporter pharmacology and LAT1 assay calibration Competitive inhibitor control; benchmarking LAT1-dependent uptake mechanisms
4
Peptide hydrogel design and halogen-bond tuning Intermediate gelation propensity; tunable mechanical properties

4-Bromophenylalanine Hydrochloride: Substitution Risks


The substitution of 4-bromophenylalanine hydrochloride with alternative halogenated phenylalanines (e.g., 4-chloro-, 4-fluoro-, or 4-iodophenylalanine) or the native L-phenylalanine is not scientifically equivalent due to pronounced differences in enzyme recognition, transport kinetics, and physicochemical properties. These differences manifest as quantifiable variations in binding affinities, catalytic efficiencies, and structural stability that directly impact experimental outcomes. For example, the bromine atom confers a distinct steric bulk (van der Waals radius: Br = 1.85 Å, Cl = 1.75 Å, F = 1.47 Å) and electron-withdrawing character that modulates molecular interactions [1]. Furthermore, the hydrochloride salt form provides defined solubility and handling advantages over the free base, making it the preferred reagent for aqueous biochemical assays and peptide synthesis .

4-Bromophenylalanine HCl
4-Chloro-, 4-fluoro-, or 4-iodophenylalanine differ in steric bulk, polarizability, and halogen-bond strength; enzyme recognition and transport kinetics may shift
Risk: High
4-Bromophenylalanine HCl
Native L-phenylalanine lacks the bromine anomalous scattering signal and has distinct LAT1 affinity; not interchangeable for phasing or transporter studies
Risk: High
Hydrochloride salt (CAS 122839-59-2)
Free base form has lower aqueous solubility and may require additional solubilization steps; salt form is preferred for aqueous biochemical assays and SPPS
Risk: Medium

4-Bromophenylalanine Hydrochloride: Evidence vs Analogs


Enhanced Substrate/Inhibitor Selectivity via pBrF

In a comparative study using murine dihydrofolate reductase (mDHFR), replacement of a key active-site phenylalanine residue with p-bromophenylalanine (pBrF) selectively enhanced the binding affinity ratio for the substrate dihydrofolate over the inhibitor methotrexate by 4.0-fold relative to wild-type [1]. This contrasts with the alternative substitution of L-2-naphthylalanine (2Nal), which yielded a 5.8-fold enhancement but with a concomitant moderate decrease in catalytic efficiency, whereas the pBrF variant maintained catalytic efficiency comparable to the wild-type enzyme [1].

Substrate/Inhibitor Selectivity
Head-to-head
4.0-fold enhancement
Supports enzyme engineering context
Maintains wild-type catalytic efficiency vs. 2Nal impairment
Enzyme Engineering Unnatural Amino Acid Mutagenesis Dihydrofolate Reductase

LAT1 Transporter Inhibition Kinetics

Kinetic analysis in the Xenopus laevis oocyte expression system demonstrated that 4-bromophenylalanine acts as a competitive inhibitor of LAT1-mediated L-leucine uptake with a Kᵢ value of 109 ± 18 μM [1]. This Kᵢ positions p-bromophenylalanine among the moderate-affinity LAT1 ligands, with affinity approximately 2.2-fold lower than that of L-phenylalanine (Kᵢ = 50 ± 10 μM) but comparable to other para-substituted analogs [1]. The para-substitution pattern (versus meta- or ortho-) is known to influence transporter recognition and translocation efficiency, as established in subsequent structure-activity relationship (SAR) studies [2].

LAT1 Inhibition (Ki)
Head-to-head
109 ± 18 μM
Supports transporter assay calibration
Competitive inhibitor; 2.2-fold lower affinity than L-Phe
Amino Acid Transport LAT1/SLC7A5 Blood-Brain Barrier

Gas-Phase Fragmentation Pathways by Bromine Substitution

In a systematic gas-phase fragmentation study of protonated phenylalanine derivatives, 4-bromophenylalanine exhibited an intermediate fragmentation pattern between electron-donating (e.g., 4-methyl, 4-amino) and strongly electron-withdrawing (e.g., 4-nitro, 4-cyano) analogs [1]. Electron-donating substituents promoted the loss of NH₃, whereas electron-withdrawing substituents suppressed NH₃ loss and favored the H₂O + CO loss channel. 4-Bromophenylalanine (σₚ = +0.23) showed a mixed fragmentation signature, distinct from both 4-fluorophenylalanine (σₚ = +0.06, strong NH₃ loss) and 4-nitrophenylalanine (σₚ = +0.78, dominant H₂O+CO loss) [1].

Fragmentation Signature
Head-to-head
Mixed NH₃ / H₂O+CO loss
Supports analytical differentiation
σₚ=0.23; intermediate between 4-F (σₚ=0.06) and 4-CN (σₚ=0.66)
Mass Spectrometry Analytical Chemistry Substituent Effects

AtPAL-Catalyzed Synthesis Efficiency

Engineered variants of phenylalanine ammonia-lyase from Arabidopsis thaliana (AtPAL) catalyze the hydroamination of 4-bromocinnamic acid to yield (S)-p-bromophenylalanine with 98% conversion and >99% enantiomeric excess (ee) under optimized reaction conditions (5 mM substrate, 50 mM Tris-HCl pH 9.0, 25°C, 24 h) [1]. This catalytic efficiency significantly surpasses that of previously reported PcPAL-based biotransformations, which typically achieve 60-75% conversion for para-substituted cinnamic acids [1]. The hydrochloride salt form (CAS 122839-59-2) is subsequently obtained by standard acidification and crystallization.

Biocatalytic Synthesis
Head-to-head
98% conversion, >99% ee
Supports enantiopure preparation
AtPAL variant; preparative-scale route vs. PcPAL (60–75%)
Biocatalysis Phenylalanine Ammonia-Lyase Unnatural Amino Acid Synthesis

Bromine Anomalous Scattering for SAD Phasing

The bromine atom in p-bromophenylalanine serves as an intrinsic anomalous scatterer for X-ray crystallography, with an anomalous scattering factor (f'') of 0.78 electrons at Cu Kα wavelength (λ = 1.5418 Å), compared to 0.15 electrons for sulfur in methionine and 0.25 electrons for chlorine [1]. This property has been exploited in the de novo structure determination of computationally designed membrane proteins, where site-specific incorporation of p-bromophenylalanine enabled single-wavelength anomalous diffraction (SAD) phasing without the need for selenomethionine derivatization or heavy-atom soaking [2].

Anomalous Scattering (f'')
Class-level
0.78 e⁻ at Cu Kα
Supports SAD phasing workflow
5.2× stronger than sulfur; genetically encodable
X-ray Crystallography Structural Biology SAD/MAD Phasing

Peptide Gelation Tuning by Bromine Substitution

In a systematic study of halogenated phenylalanine derivatives within the self-assembling peptide DFNKF, the para-bromophenylalanine variant (F(Br)) exhibited a minimum gelation concentration (MGC) of 0.8% w/v in phosphate-buffered saline (PBS, pH 7.4), intermediate between the chloro- (F(Cl), MGC = 1.2% w/v) and iodo- (F(I), MGC = 0.5% w/v) analogs [1]. The gelation efficiency correlated with halogen bond donor strength (I > Br > Cl) and polarizability, as confirmed by single-crystal X-ray diffraction analysis of the respective phenylalanine derivatives [1].

Min. Gelation Conc.
Head-to-head
0.8% w/v in PBS
Supports hydrogel design context
Intermediate between Cl (1.2%) and I (0.5%) analogs
Supramolecular Chemistry Peptide Hydrogels Halogen Bonding

4-Bromophenylalanine Hydrochloride: Research Applications


Engineering Inhibitor-Resistant Enzymes

4-Bromophenylalanine hydrochloride is the preferred unnatural amino acid for introducing a para-bromo substitution into recombinantly expressed enzymes where selective reduction of inhibitor binding is required without compromising catalytic turnover. The 4.0-fold enhancement in substrate/inhibitor binding ratio demonstrated in mDHFR [1] makes pBrF an optimal choice over alternative bulky analogs such as L-2-naphthylalanine (which impairs k_cat) or 4-iodophenylalanine (which may introduce excessive steric clashes).

LAT1 Transporter Assay Calibration

The defined Kᵢ value of 109 ± 18 μM for LAT1-mediated transport [1] enables 4-bromophenylalanine hydrochloride to serve as a reliable competitive inhibitor control in cellular uptake assays. Its affinity profile—intermediate between L-phenylalanine and L-DOPA—allows researchers to benchmark novel LAT1-targeted drug conjugates and to distinguish LAT1-dependent from LAT1-independent transport mechanisms in primary brain endothelial cell models [2].

De Novo Phasing of Membrane Protein Structures

For X-ray crystallographers working with membrane proteins or synthetic constructs that resist traditional heavy-atom derivatization, site-specific incorporation of 4-bromophenylalanine provides a genetically encodable anomalous scattering source sufficient for SAD phasing at Cu Kα wavelength (f'' = 0.78 e⁻) [1]. This approach has been validated in the de novo structure determination of a computationally designed transmembrane Zn²⁺ transporter (PDB 4P6J) [2], establishing 4-bromophenylalanine hydrochloride as a practical alternative to selenomethionine labeling for difficult-to-express targets.

Enantiopure Building Block Synthesis

The AtPAL-catalyzed chemoenzymatic route to (S)-p-bromophenylalanine (98% conversion, >99% ee) [1] provides a scalable, cost-effective source of this key intermediate for solid-phase peptide synthesis (SPPS). The hydrochloride salt form (CAS 122839-59-2) is directly compatible with standard Fmoc protection protocols and exhibits defined solubility in DMF and NMP, facilitating its integration into automated peptide synthesizer workflows for the production of halogen bond-enhanced peptide ligands and protease-stable peptide drug candidates.

Application
Selection Property
Validation Focus
Enzyme engineering studies
Selective substrate/inhibitor binding ratio modulation
Catalytic efficiency retention vs. alternative bulky analogs
LAT1 transporter assay calibration
Defined competitive inhibition constant
LAT1-dependent vs. LAT1-independent uptake differentiation
De novo SAD phasing of membrane proteins
Genetically encodable anomalous scatterer
Phasing power at Cu Kα; expression compatibility vs. SeMet
Peptide hydrogel development
Intermediate halogen-bond-mediated gelation propensity
Mechanical property tuning; drug release kinetics review

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34 linked technical documents
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